![molecular formula C19H18N4OS B2972713 3-[5-(ethylsulfanyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]-1H-indole CAS No. 852145-60-9](/img/structure/B2972713.png)
3-[5-(ethylsulfanyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]-1H-indole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[5-(ethylsulfanyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]-1H-indole is an organic compound with a unique structure, which includes a triazole ring, an indole nucleus, an ethylsulfanyl group, and a methoxyphenyl group. Each of these components contributes to the compound's diverse chemical reactivity and biological activity.
作用机制
Target of Action
It’s known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
It’s known that triazole compounds, which this compound contains, are readily capable of binding in the biological system with a variety of enzymes and receptors . This binding can lead to a variety of changes in the cellular environment, potentially leading to the biological activities mentioned above.
Biochemical Pathways
It’s known that indole derivatives can affect a wide range of biochemical pathways due to their ability to bind to multiple receptors . The downstream effects of these interactions can vary widely, depending on the specific receptors involved and the cellular context.
Result of Action
Given the wide range of biological activities associated with indole derivatives , it’s likely that the effects of this compound’s action could be quite diverse, potentially leading to a variety of therapeutic outcomes.
准备方法
Synthetic Routes and Reaction Conditions: To synthesize 3-[5-(ethylsulfanyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]-1H-indole, a multi-step synthetic procedure is often used. Typically, the preparation involves the following steps:
Formation of the Triazole Ring: : The triazole ring can be synthesized using a cyclization reaction involving hydrazine, an aldehyde, and a thiourea derivative under reflux conditions.
Introduction of the Indole Nucleus: : This step can involve coupling the triazole ring with an indole derivative using a catalyst such as palladium on carbon.
Attachment of the Ethylsulfanyl Group: : This is achieved through nucleophilic substitution using ethylthiol in the presence of a base.
Addition of the Methoxyphenyl Group: : The methoxyphenyl group can be introduced using a Friedel-Crafts acylation reaction, involving an aryl halide and aluminum chloride as the catalyst.
Industrial Production Methods: In industrial settings, these reactions are often carried out in large-scale reactors with precise control over temperature, pressure, and pH to ensure high yield and purity of the compound.
化学反应分析
Types of Reactions:
Oxidation: : The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides and sulfones.
Reduction: : Reduction of the triazole ring can produce a variety of dihydrotriazole derivatives.
Substitution: : The methoxy group can be substituted with various nucleophiles under suitable conditions.
Common Reagents and Conditions:
Oxidation: : Common reagents include hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: : Catalytic hydrogenation using palladium on carbon (Pd/C) is common.
Substitution: : Reactions often use nucleophiles such as amines or alcohols in the presence of a base like sodium hydride (NaH).
Major Products:
Oxidation: : Produces sulfoxides and sulfones.
Reduction: : Leads to dihydrotriazole derivatives.
Substitution: : Forms various methoxyphenyl-substituted products.
科学研究应用
Chemistry: : Used as a building block in organic synthesis for constructing complex molecules. Biology : Serves as a ligand for binding studies with proteins and enzymes. Medicine : Investigated for its potential pharmacological properties, including antifungal, antibacterial, and anticancer activities. Industry : Utilized in the development of new materials and chemical sensors.
相似化合物的比较
Comparison: : Similar compounds include other triazole-indole derivatives, such as 3-[5-(methylsulfanyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]-1H-indole, which differ in the alkyl groups attached to the triazole ring. Uniqueness : The presence of the ethylsulfanyl group in the compound provides unique reactivity compared to similar compounds with different sulfanyl substitutions.
By focusing on the specific synthetic routes, reaction conditions, and diverse applications, this article highlights the unique chemical and biological properties of 3-[5-(ethylsulfanyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]-1H-indole.
属性
IUPAC Name |
3-[5-ethylsulfanyl-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]-1H-indole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4OS/c1-3-25-19-22-21-18(16-12-20-17-7-5-4-6-15(16)17)23(19)13-8-10-14(24-2)11-9-13/h4-12,20H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARTQJLZHFSOIRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C(N1C2=CC=C(C=C2)OC)C3=CNC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[5-({[(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)CARBAMOYL]METHYL}SULFANYL)-1,3,4-THIADIAZOL-2-YL]CYCLOPROPANECARBOXAMIDE](/img/structure/B2972631.png)
![(Z)-methyl 2-(6-fluoro-2-((3-phenylpropanoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2972632.png)
![N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-3-fluoro-4-methoxybenzenesulfonamide](/img/structure/B2972634.png)
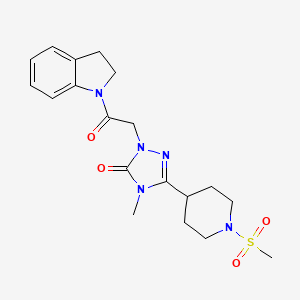
![(2Z)-2-[(4-fluoro-2-methylphenyl)imino]-N-(2-methylphenyl)-2H-chromene-3-carboxamide](/img/structure/B2972636.png)
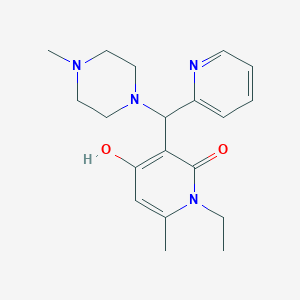
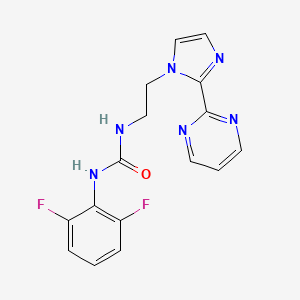
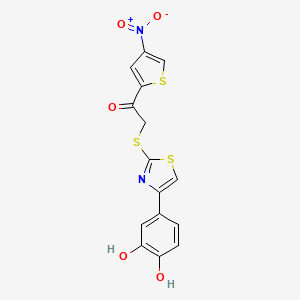
![5-chloro-N-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]thiophene-2-carboxamide](/img/structure/B2972640.png)
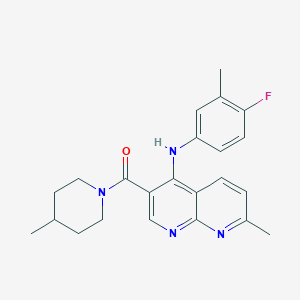
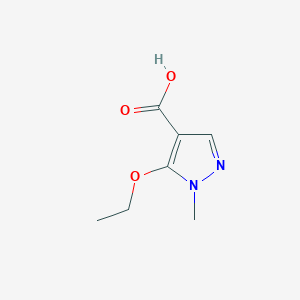
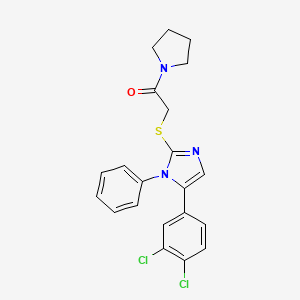
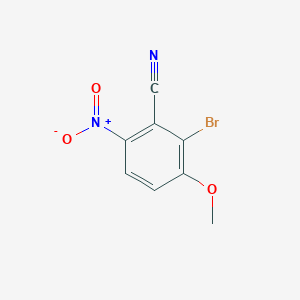
![3-[(3,5-Dimethoxyphenyl)sulfamoyl]-4-methoxybenzoic acid](/img/structure/B2972653.png)
